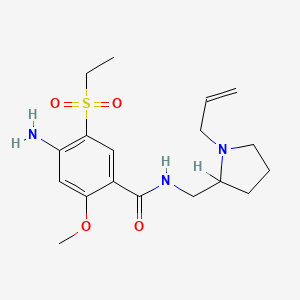
N-((1-Allyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-ethylsulphonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Allyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-ethylsulphonylbenzamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an allyl group, and a benzamide moiety. It has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Allyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-ethylsulphonylbenzamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the allyl group. The benzamide moiety is then attached through a series of condensation reactions. The final product is obtained after purification and characterization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-((1-Allyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-ethylsulphonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((1-Allyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-ethylsulphonylbenzamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-((1-Allyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-ethylsulphonylbenzamide involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter levels and influence signaling pathways in the central nervous system. The compound’s effects are mediated through its binding to receptors and enzymes involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
N-(1-Allyl-2-pyrrolidinyl-methyl)2-methoxy-4-amino-5-methylsulfamoyl benzamide: This compound shares a similar structure but differs in the presence of a methylsulfamoyl group instead of an ethylsulphonyl group.
N-[(1-Allyl-2-pyrrolidinyl)methyl]acetamide: This compound has a simpler structure with an acetamide moiety instead of the benzamide moiety.
Uniqueness
N-((1-Allyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-ethylsulphonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential therapeutic applications in neurological disorders set it apart from other similar compounds.
Properties
CAS No. |
71675-89-3 |
|---|---|
Molecular Formula |
C18H27N3O4S |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-amino-5-ethylsulfonyl-2-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]benzamide |
InChI |
InChI=1S/C18H27N3O4S/c1-4-8-21-9-6-7-13(21)12-20-18(22)14-10-17(26(23,24)5-2)15(19)11-16(14)25-3/h4,10-11,13H,1,5-9,12,19H2,2-3H3,(H,20,22) |
InChI Key |
VHPLNJNSOIDOSX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC=C)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















